DL-threo-2-methylisocitrate sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

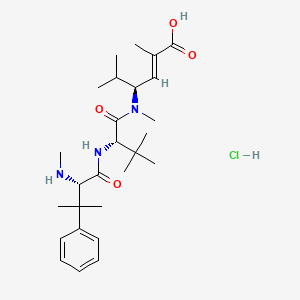

DL-threo-2-methylisocitrate is a substrate of isocitrate lyase 1(ICL1). The Km of purified recombinant ICL1 for threo-D(s)L(s)-isocitrate (ICA) was determined to be 188 μM using Michaelis-Menten non-linear least squares fit, with a kcat of 5.24 s-1. The Km for DL-threo-2-methylisocitrate (MICA) was approximately fourfold higher at 718 μM with a kcat of 1.25 s-1.

Applications De Recherche Scientifique

Enzyme Inhibition and Metabolic Pathways

DL-threo-2-methylisocitrate (DL-threo-alpha-Methylisocitrate) has been studied for its role in inhibiting specific enzymes and impacting metabolic pathways. Notably, it acts as an inhibitor of TPN-linked isocitrate dehydrogenase, a key enzyme in cellular metabolic processes. This inhibition has been observed in enzymes derived from both bovine heart and rat liver, indicating a broad potential impact across different species and tissues. The compound demonstrates specificity in inhibition, providing insights into enzyme function and regulation in metabolic pathways (Beach, Aogaichi, & Plaut, 1977), (Plaut, Beach, & Aogaichi, 1975).

Effects on Transporters

DL-threo-2-methylisocitrate has been investigated for its effects on excitatory amino acid transporters. Studies have shown that derivatives of DL-threo-2-methylisocitrate, such as DL-threo-beta-Benzyloxyaspartate (DL-TBOA), can inhibit sodium-dependent glutamate/aspartate transporters. This action suggests potential applications in studying neurological and neurophysiological processes where excitatory neurotransmitter transport plays a crucial role (Shimamoto et al., 1998).

Application in Propionate Metabolism

DL-threo-2-methylisocitrate is relevant in the study of propionate metabolism, especially in the context of the methylcitric acid cycle. Research on enzymes such as 2-methylcitrate dehydratase and methylisocitrate lyase, which are involved in this cycle, has utilized DL-threo-2-methylisocitrate as a substrate. These studies provide insights into the metabolic pathways of propionyl-CoA oxidation, which is significant for understanding cellular energy metabolism and potential metabolic disorders (Tabuchi et al., 1977), (Tabuchi, Aoki, Uchiyama, & Nakahara, 1981).

Isomer Studies and Pharmacological Applications

The study of various isomers of DL-threo-2-methylisocitrate, such as d-threo-methylphenidate and l-threo-methylphenidate, has provided valuable information in the field of pharmacology, particularly in the treatment of attention-deficit hyperactivity disorder (ADHD). These studies highlight the differential effects of isomers on pharmacokinetics and pharmacodynamics, offering critical insights for drug development and therapeutic applications (Heal & Pierce, 2006), (Davids, Zhang, Tarazi, & Baldessarini, 2002).

Enzymatic Studies and Synthesis

DL-threo-2-methylisocitrate has also been a focus in enzymatic studies and synthesis research, providing a framework for understanding enzyme specificity, reaction mechanisms, and synthetic pathways. These studies contribute to the broader knowledge of biochemistry and organic chemistry, essential for advancing drug discovery and biochemical research (Hirata et al., 1986), (Shimamoto et al., 2000).

Propriétés

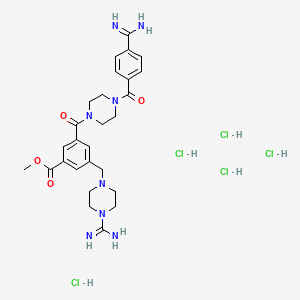

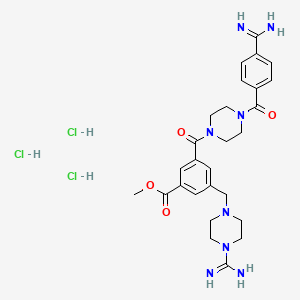

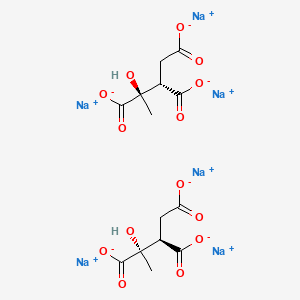

Formule moléculaire |

C14H14Na6O14 |

|---|---|

Poids moléculaire |

544.19 |

Nom IUPAC |

hexasodium;(2R,3S)-3-hydroxybutane-1,2,3-tricarboxylate;(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate |

InChI |

InChI=1S/2C7H10O7.6Na/c2*1-7(14,6(12)13)3(5(10)11)2-4(8)9;;;;;;/h2*3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;;;;/q;;6*+1/p-6/t2*3-,7-;;;;;;/m10....../s1 |

SMILES |

CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.